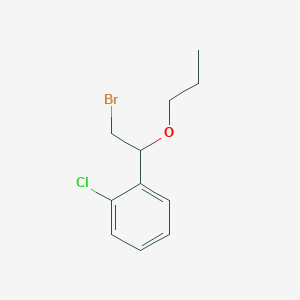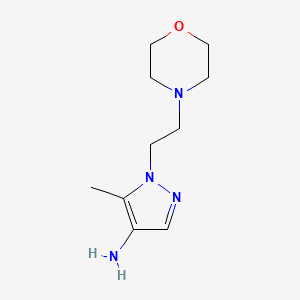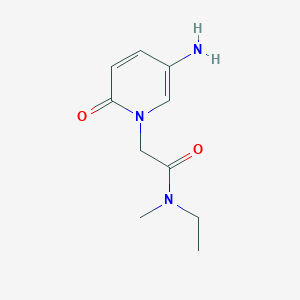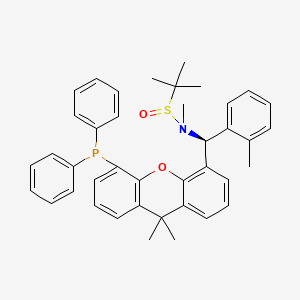
(R)-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features a unique combination of functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps. One common method involves the use of Grignard reagents, where benzylmagnesium chloride or bromide reacts with a suitable precursor to form the desired product . The reaction conditions, such as temperature and the choice of solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of organometallic catalysts, such as palladium or nickel, to facilitate coupling reactions . These methods are often preferred due to their efficiency and scalability, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different functional derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinamide group acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in catalytic reactions. Its unique structure allows it to coordinate with metal centers, facilitating various catalytic processes .
Biology
Its ability to form stable complexes with proteins makes it a valuable tool for biochemical research .
Medicine
In medicine, the compound is being explored for its potential therapeutic applications. Its unique chemical properties may allow it to interact with specific biological targets, making it a candidate for drug development .
Industry
In the industrial sector, ®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide is used in the synthesis of various fine chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in the production of complex molecules .
Wirkmechanismus
The mechanism of action of ®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound can bind to metal centers in enzymes, altering their activity and facilitating catalytic processes. Additionally, it can interact with proteins and other biomolecules, modulating their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfinamide Compounds: Other sulfinamide compounds, such as sulfinyl and sulfonyl derivatives, exhibit similar reactivity and chemical properties.
Uniqueness
What sets ®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a ligand in catalytic reactions and its potential therapeutic applications make it a compound of significant interest in various fields .
Eigenschaften
Molekularformel |
C40H42NO2PS |
|---|---|
Molekulargewicht |
631.8 g/mol |
IUPAC-Name |
N-[(S)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-(2-methylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C40H42NO2PS/c1-28-18-14-15-23-31(28)36(41(7)45(42)39(2,3)4)32-24-16-25-33-37(32)43-38-34(40(33,5)6)26-17-27-35(38)44(29-19-10-8-11-20-29)30-21-12-9-13-22-30/h8-27,36H,1-7H3/t36-,45?/m0/s1 |
InChI-Schlüssel |
QNTFTQVQWIVMLY-JVNLBVJRSA-N |
Isomerische SMILES |
CC1=CC=CC=C1[C@@H](C2=C3C(=CC=C2)C(C4=C(O3)C(=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6)(C)C)N(C)S(=O)C(C)(C)C |
Kanonische SMILES |
CC1=CC=CC=C1C(C2=C3C(=CC=C2)C(C4=C(O3)C(=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6)(C)C)N(C)S(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


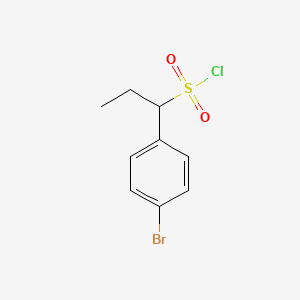
![5-(Piperidin-3-yl)imidazo[1,2-a]pyrimidine](/img/structure/B13642935.png)
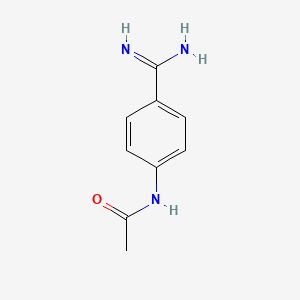
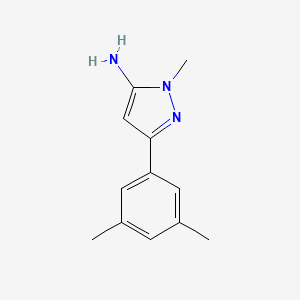
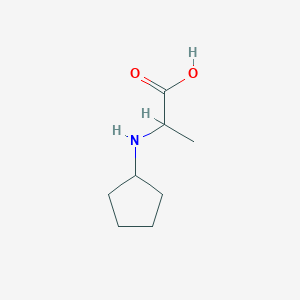
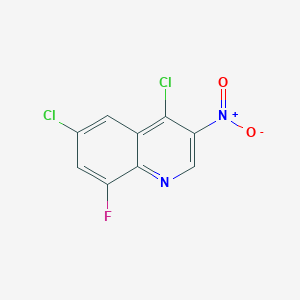
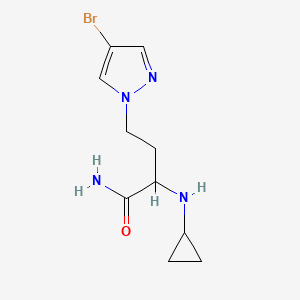
![3-(6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B13642995.png)
![2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride](/img/structure/B13642997.png)


